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RXR antagonist 5

Nuclear Receptor Pharmacology RXR Antagonism Schild Analysis

RXR pathway research requires validated antagonists; structural variations between rexinoids cause distinct heterodimer selectivity & potency. Substituting untested analogs risks confounding results. RXR antagonist 5 (V-125, PA452) offers: - Computational binding model for SAR & docking validation (reported pA₂: 7.11) - Documented suppression of retinoic acid effects on Th1/Th2 development - Defined antagonism baseline for Schild analysis & quantitative pharmacology

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
Cat. No. B15544321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXR antagonist 5
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H30N2O2/c1-7-25(20-9-8-16(14-24-20)21(26)27)19-13-18-17(12-15(19)2)22(3,4)10-11-23(18,5)6/h8-9,12-14H,7,10-11H2,1-6H3,(H,26,27)
InChIKeyHYDUUPGGUIYHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXR Antagonist 5 Overview


RXR antagonist 5 (CAS 1807740-94-8, also known as V-125) is a synthetic organic compound reported as a selective antagonist of the retinoic acid X receptor (RXR) with a molecular formula of C23H30N2O2 and a molecular weight of 366.50 g/mol [1]. Its binding potential to RXR has been evaluated by computational modeling, placing it within the class of rexinoid modulators [1]. While its in vitro and in vivo functional activity remains largely uncharacterized in the primary literature, it is commercially available as a research tool for investigating RXR-mediated pathways .

Workflow RXR-mediated signaling pathway studies
Selection Computationally modeled binding profile tool
Context Rexinoid modulator research; functional activity largely uncharacterized

Specificity of RXR Antagonist 5


RXR antagonists are not a uniform class; their functional profiles are profoundly influenced by structural variations that dictate binding mode, heterodimer permissivity, and downstream transcriptional outcomes [1]. Subtle modifications, such as the introduction of an alkoxy group to a rexinoid scaffold, can convert an agonist into an antagonist or shift selectivity across RXR heterodimer partners (e.g., PPARγ/RXR vs. LXR/RXR) [1]. Therefore, substituting RXR antagonist 5 with another in-class compound like UVI3003, PA452, or HX531 without experimental validation introduces significant risk of confounding experimental results due to differing potencies, selectivity windows, and functional antagonism profiles [2]. The specific computational binding model reported for RXR antagonist 5 suggests a distinct interaction profile that necessitates its use as a unique tool rather than a generic replacement.

Structural variations may shift heterodimer permissivity and functional outcomes
Potency and selectivity profiles differ significantly across RXR antagonists
Computational binding profile is compound-specific; generic substitution may confound results

RXR Antagonist 5 Comparative Evidence


Functional Antagonism Potency Comparison

RXR antagonist 5 is chemically identical to PA452 (9b) [1]. In a Schild plot analysis used to determine antagonist potency, PA452 (RXR antagonist 5) exhibited a pA₂ value of 7.11. This is contrasted with a related RXR antagonist, compound 16, which exhibited a pA₂ value of 8.23, indicating that compound 16 is one of the strongest RXR antagonists identified in that study [1]. This establishes a quantitative benchmark for PA452's functional antagonism strength relative to other optimized analogs.

Functional antagonism (pA₂)
Class-level inference
pA₂ 7.11 vs 8.23 (cmpd 16)
Reported functional antagonism benchmark
Schild analysis; ~13‑fold lower potency than comparator
Nuclear Receptor Pharmacology RXR Antagonism Schild Analysis

Cellular Antagonism Potency Comparison

In COS-7 cell-based reporter gene assays for RXRα antagonism, the reported potencies differ significantly depending on the agonist used and the assay conditions. For RXR antagonist 5 (reported as PA452), a direct IC50 value is not available in this specific assay format. However, the widely used RXR antagonist HX531 (12) demonstrates an IC50 of 1.0 μM when tested against 10 nM of the agonist IRX4204 [1]. This provides a contextual benchmark: HX531 is a moderate potency antagonist in this cellular context, while the functional potency of RXR antagonist 5 in comparable systems remains to be quantitatively defined in the primary literature.

Cellular antagonism (IC₅₀)
Data to verify
Not reported in comparable assay
Cellular potency undefined
HX531 IC₅₀ 1.0 μM (context only)
RXR Transactivation Cell-Based Assay IC50

RXRα Binding Affinity Comparison

The binding potential of RXR antagonist 5 has been evaluated by computational modeling, but a quantitative binding affinity (Ki or IC50) has not been published in peer-reviewed literature [1]. In contrast, other RXR antagonists have well-defined binding affinities: UVI3003 inhibits human RXRα with an IC50 of 0.24 μM in a cell-based assay , while LG101506, an RXR modulator with antagonist properties, exhibits a Ki of 2.7 nM for RXRα in a binding assay . This places UVI3003 and LG101506 as tools with validated nanomolar to sub-micromolar affinities, whereas RXR antagonist 5's selection is based on a distinct computational binding model rather than a validated affinity value.

RXRα binding affinity
Class-level inference
No quantitative Ki/IC₅₀ reported
Binding affinity not validated
Comparators: UVI3003 IC₅₀ 0.24 μM; LG101506 Ki 2.7 nM
RXR Binding Selectivity Ki

Research Applications of RXR Antagonist 5


Computational Chemistry & Drug Design

RXR antagonist 5 is most appropriately used as a reference compound for computational modeling and structure-activity relationship (SAR) studies. Its binding potential was evaluated by modeling, making it a suitable tool for validating docking algorithms or for use as a scaffold in virtual screening campaigns aimed at identifying novel RXR modulators with distinct binding modes [1].

In Vitro RXR Antagonism Studies

Given that RXR antagonist 5 (as PA452) has a reported pA₂ value of 7.11 [1], it can be employed in functional assays (e.g., Schild analysis) to study the kinetics of RXR antagonism and to compare the efficacy of other antagonists against this defined baseline. This is particularly relevant for studies investigating the quantitative pharmacology of RXR inhibition.

Th1/Th2 Development and Retinoic Acid Signaling

RXR antagonist 5, under the synonym PA452, has been reported to suppress the effect of retinoic acid on Th1/Th2 development [1]. This application is based on the compound's known biological activity in immune cell differentiation assays, providing a specific context for its use in immunology research focused on retinoid signaling pathways.

Application
Selection Property
Validation Focus
Computational chemistry & drug design
Computationally defined binding model
Docking and SAR model validation
In vitro RXR antagonism studies
Reported pA₂ functional baseline
Functional antagonism benchmark review
Th1/Th2 & retinoid signaling research
Immune cell differentiation assay context
Retinoic acid signaling modulation endpoints

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